An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Butoxyethoxy)ethanamine
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Butoxyethoxy)ethanamine
Introduction
2-(2-Butoxyethoxy)ethanamine is a bifunctional molecule featuring a primary amine and two ether linkages. This structure imparts both hydrophilic (amine, ether oxygens) and lipophilic (butyl chain) characteristics, making it and similar compounds valuable as surfactants, corrosion inhibitors, and intermediates in the synthesis of more complex molecules in materials science and drug development.
Accurate structural confirmation and purity assessment are critical for any application. Spectroscopic analysis provides a definitive, non-destructive method to elucidate the molecular structure. This guide offers a detailed, predictive analysis of the expected spectroscopic data for 2-(2-Butoxyethoxy)ethanamine, grounded in the fundamental principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The insights herein are derived from established spectroscopic rules and comparative data from structurally analogous compounds.
Molecular Structure and Functional Group Analysis
The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups that will give rise to characteristic signals.
Structure: CH₃CH₂CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-NH₂
Key Functional Groups:
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Primary Amine (-NH₂): This group is characterized by its N-H bonds and the nitrogen atom's influence on adjacent carbons and protons.
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Ether Linkages (C-O-C): The two ether groups will produce strong, characteristic signals in IR and will deshield adjacent protons and carbons in NMR.
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n-Butyl Group: A four-carbon aliphatic chain that will show characteristic alkane signals.
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Ethylene Bridges: The -CH₂CH₂- units connecting the functional groups.
Caption: Molecular structure of 2-(2-Butoxyethoxy)ethanamine.
Infrared (IR) Spectroscopy: Vibrational Analysis
IR spectroscopy is an ideal first-pass technique to confirm the presence of key functional groups. The analysis focuses on identifying characteristic vibrational frequencies. For ethers, a strong C-O stretching band is expected, while primary amines exhibit distinctive N-H stretching absorptions.[1][2]
Predicted IR Absorption Bands
The following table summarizes the expected vibrational modes and their corresponding wavenumber ranges.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3350 - 3250 | Medium, Two Bands | N-H Stretch | Primary amines show two bands (symmetric and asymmetric stretching).[3] |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic C-H bonds in the butyl and ethylene groups. |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Characteristic bending vibration for primary amines. |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | Bending vibration of the CH₂ groups. |
| 1150 - 1050 | Strong, Broad | C-O Stretch | Asymmetric C-O-C stretching from the ether linkages is a prominent feature.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
This protocol is designed for rapid and reliable data acquisition.
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
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Sample Application: Place a single drop of liquid 2-(2-Butoxyethoxy)ethanamine directly onto the center of the ATR crystal.
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Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
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Data Processing: The resulting spectrum is automatically ratioed against the background. Perform baseline correction if necessary.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, integration, and signal splitting, a complete structural assignment can be made.
¹H NMR Spectroscopy Analysis
Protons adjacent to electronegative oxygen and nitrogen atoms are "deshielded" and will appear at a higher chemical shift (further downfield).[2][4]
Structure with Proton Labeling: (a) CH₃-(b)CH₂- (c)CH₂- (d)CH₂-O- (e)CH₂- (f)CH₂-O- (g)CH₂- (h) CH₂-NH₂
Predicted ¹H NMR Data
| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | 0.92 | Triplet (t) | 3H | Terminal methyl group, split by adjacent CH₂ (b). |
| b | 1.38 | Sextet | 2H | Methylene group adjacent to CH₃ (a) and CH₂ (c). |
| c | 1.57 | Quintet | 2H | Methylene group adjacent to CH₂ (b) and CH₂ (d). |
| d | 3.47 | Triplet (t) | 2H | CH₂ adjacent to an ether oxygen, deshielded. Split by CH₂ (c). |
| e, f, g | 3.5 - 3.7 | Multiplet (m) | 8H | The three internal CH₂-O-CH₂-CH₂-O-CH₂ protons are in similar chemical environments, leading to overlapping signals.[5] |
| h | 2.85 | Triplet (t) | 2H | CH₂ adjacent to the amine nitrogen. Deshielded, but less so than those next to oxygen. Split by CH₂ (g). |
| -NH₂ | ~1.5 (variable) | Singlet (s), broad | 2H | Amine protons are exchangeable and often appear as a broad singlet. The chemical shift is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy Analysis
Similar to ¹H NMR, carbons bonded to electronegative atoms are shifted downfield.
Structure with Carbon Labeling: (1) CH₃-(2)CH₂- (3)CH₂- (4)CH₂-O- (5)CH₂- (6)CH₂-O- (7)CH₂- (8) CH₂-NH₂
Predicted ¹³C NMR Data
| Label | Predicted Shift (δ, ppm) | Rationale |
| 1 | 13.9 | Terminal methyl carbon of the butyl group. |
| 2 | 19.3 | Butyl chain carbon, beta to the ether oxygen. |
| 3 | 31.7 | Butyl chain carbon, gamma to the ether oxygen. |
| 4 | 70.5 | Butyl chain carbon directly bonded to the ether oxygen.[4] |
| 5, 6 | 70.0 - 71.0 | Carbons of the central ethoxy group, both bonded to oxygen. |
| 7 | 72.8 | Carbon adjacent to both an ether oxygen and the CH₂-NH₂ group. |
| 8 | 41.6 | Carbon directly bonded to the amine nitrogen. |
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern upon ionization.
Molecular Formula: C₈H₁₉NO₂ Monoisotopic Mass: 161.1416 g/mol
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under EI-MS, the molecular ion (M⁺˙) is often weak or absent for aliphatic amines and ethers. The major fragments arise from predictable cleavage events.
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Alpha-Cleavage: The bond between carbons adjacent to the nitrogen atom is readily cleaved. This is typically the most favorable fragmentation pathway for amines, resulting in a stable iminium ion.
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m/z 30: [CH₂=NH₂]⁺. This is the base peak for most primary amines.
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Ether Cleavage: Cleavage of C-O and C-C bonds within the ether backbone.
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m/z 57: [C₄H₉]⁺ (Butyl cation)
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m/z 73: [CH₂-O-CH₂CH₂-NH₂]⁺
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m/z 89: [O-CH₂CH₂-O-CH₂CH₂-NH₂]⁺
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m/z 117: [CH₂CH₂-O-CH₂CH₂-NH₂]⁺
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Caption: Predicted major fragmentation pathways for 2-(2-Butoxyethoxy)ethanamine.
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a soft ionization technique that is more likely to yield the protonated molecular ion [M+H]⁺.
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument and compound.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The primary peak of interest would be the protonated molecular ion at m/z 162.15 .
Integrated Spectroscopic Analysis: A Holistic Approach
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from all three methods for unambiguous structure confirmation.
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IR confirms the presence of the -NH₂ and C-O-C functional groups. The absence of other key bands (e.g., C=O at ~1700 cm⁻¹) confirms the absence of common impurities like amides or esters.
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MS confirms the molecular weight (via ESI-MS at m/z 162.15 for [M+H]⁺) and provides fragment ions (via EI-MS, especially the base peak at m/z 30) that are highly characteristic of the primary amine and ether structure.
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NMR provides the definitive connectivity. ¹H and ¹³C NMR spectra allow for the precise mapping of the carbon-hydrogen framework, confirming the n-butyl group, the two distinct ethoxy units, and their connection to the terminal amine.
Together, these techniques provide a self-validating system. The molecular formula derived from the NMR integration and ¹³C count must match the molecular weight determined by MS, and the functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This integrated approach ensures the highest degree of confidence in the identity and purity of 2-(2-Butoxyethoxy)ethanamine for any research or development application.
References
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Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]
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Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]
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NIST. (n.d.). 2-(2-Butoxyethoxy)ethoxy, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
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The Journal of Physical Chemistry. (n.d.). Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. ACS Publications. Retrieved from [Link]
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NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-(2-butoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
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